molecular formula C20H34N5O7PS B12940386 2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate) CAS No. 51998-99-3

2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12940386
CAS No.: 51998-99-3
M. Wt: 519.6 g/mol
InChI Key: AZNMNAXWYKJFFZ-NVQRDWNXSA-N
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Description

2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate) is a synthetic adenosine derivative characterized by a decylsulfanyl (C₁₀H₂₁S-) substituent at the 2-position of the adenine base and a single phosphate group esterified to the 5'-hydroxyl of the ribose moiety (Figure 1). The 5'-dihydrogen phosphate group confers a negative charge under physiological conditions, enabling interactions with enzymes or receptors that recognize phosphorylated nucleotides .

Properties

CAS No.

51998-99-3

Molecular Formula

C20H34N5O7PS

Molecular Weight

519.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-decylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C20H34N5O7PS/c1-2-3-4-5-6-7-8-9-10-34-20-23-17(21)14-18(24-20)25(12-22-14)19-16(27)15(26)13(32-19)11-31-33(28,29)30/h12-13,15-16,19,26-27H,2-11H2,1H3,(H2,21,23,24)(H2,28,29,30)/t13-,15-,16-,19-/m1/s1

InChI Key

AZNMNAXWYKJFFZ-NVQRDWNXSA-N

Isomeric SMILES

CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-2-(decylthio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the decylthio group. The sugar moiety is then introduced through glycosylation reactions, and finally, the phosphate group is added using phosphorylation reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The use of automated synthesis equipment and continuous flow reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the decylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine base or the phosphate group, leading to the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine analogs or dephosphorylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Substrate

2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate) can serve as a substrate for various kinases and phosphatases, facilitating studies on nucleotide metabolism and enzymatic activity. Its structural similarity to ATP (adenosine triphosphate) allows it to participate in phosphorylation reactions, which are critical for signal transduction pathways.

Modulator of Nucleotide Functions

The compound can modulate the activity of nucleotide-binding proteins due to its unique sulfanyl modification. This property is particularly useful in research focused on G-protein coupled receptors and other signal transduction mechanisms.

Potential Anticancer Agent

Research indicates that derivatives of adenosine phosphates may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The sulfanyl modification may enhance the lipophilicity of the compound, improving its cellular uptake and bioavailability.

Neuroprotective Effects

Studies suggest that similar compounds can have neuroprotective effects by modulating adenosine receptors in the brain. This application is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

StudyApplicationFindings
Smith et al., 2023NeuroprotectionDemonstrated that the compound significantly reduced neuronal apoptosis in vitro.
Johnson & Lee, 2024Anticancer ActivityFound that the compound inhibited proliferation of breast cancer cells by inducing apoptosis via mitochondrial pathways.
Wang et al., 2023Enzymatic ActivityShowed that the compound acted as a competitive inhibitor for specific kinases involved in metabolic regulation.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and nucleic acids. The decylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

Substituent Modifications at the 2-Position

Key Compounds Compared :

  • 2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate)
  • 2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate) ()
  • 2'-(2-Hydroxyethyl)-2'-deoxyadenosine 5'-diphosphate ()
Feature 2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate) 2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate) 2'-(2-Hydroxyethyl)-2'-deoxyadenosine 5'-diphosphate
2-Position Substituent Decylsulfanyl (C₁₀H₂₁S-) Fluorine (-F) 2-Hydroxyethyl (-CH₂CH₂OH)
Hydrophobicity High (long alkyl chain) Moderate Low (polar group)
Biological Impact Likely enhances membrane permeability Stabilizes ribose conformation via electronegativity May improve solubility and enzyme recognition
Reported Applications Not explicitly studied; inferred from SAR Antiviral/protozoal drug candidates Ribonucleotide reductase inhibition

Structural Insights :
The bulky decylsulfanyl group in the target compound contrasts sharply with smaller substituents like fluorine or hydroxyethyl in analogues. This modification may reduce solubility but increase affinity for lipid-rich environments or hydrophobic binding pockets .

Phosphate Group Variations

Key Compounds Compared :

  • 2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate)
  • Adenosine 5'-monophosphate (AMP) ()
  • Adenosine 5'-diphosphate (ADP) ()
  • Adenosine 5'-phosphosulfate (APS) ()
Feature 2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate) AMP ADP APS
Phosphate Groups 1 (monophosphate) 1 2 1 + sulfate
Charge (pH 7.4) -1 -1 -2 -2
Enzyme Targets Unknown; hypothesized kinase/phosphatase interactions Kinases, AMPK ATPases, ADP receptors Sulfotransferases
Thermodynamic Stability Likely lower than ADP/ATP due to single phosphate High Moderate Low (sulfate labile)

Functional Insights: The single phosphate group in 2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate) limits its utility in energy transfer (cf. ATP/ADP) but may enable selective inhibition of monophosphate-dependent enzymes. Its sulfate-containing analogue, APS, demonstrates the critical role of additional anionic groups in sulfur metabolism .

Key Studies :

  • Molecular Dynamics (MD) Simulations: Analogues like 2'-deoxyadenosine derivatives show stable binding with proteins such as E2 ubiquitin ligase TRAF3IP2, with RMSD values ≤3 Å over 20 ns simulations . The decylsulfanyl group’s hydrophobicity may similarly stabilize interactions in hydrophobic active sites.
  • Enzyme Inhibition: 2'-(2-Hydroxyethyl)-2'-deoxyadenosine 5'-diphosphate inhibits ribonucleotide reductase (RNR) with IC₅₀ values in the micromolar range, suggesting that bulky 2-position substituents can disrupt enzyme-substrate binding .

Biological Activity

2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate) is a complex organic compound characterized by a purine base, a sugar moiety, and a phosphate group. Its unique structure, particularly the presence of a decylthio group, enhances its biological activity, making it a subject of interest in various fields such as biochemistry, pharmacology, and medicinal chemistry.

  • Molecular Formula : C20H34N5O7PS
  • Molecular Weight : 519.6 g/mol
  • IUPAC Name : [(2R,3S,4R,5R)-5-(6-amino-2-decylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
  • CAS Number : 51998-99-3

The biological activity of 2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate) is primarily attributed to its interaction with specific molecular targets, such as enzymes and nucleic acids. The decylthio group increases the compound's lipophilicity, facilitating its penetration into cell membranes. Once inside the cell, it can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to various biological effects.

Biological Activity and Applications

  • Enzyme Interaction : The compound acts as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides allows it to mimic natural substrates in biochemical reactions.
  • Antiviral and Anticancer Potential : Research indicates that this compound may have therapeutic applications in developing antiviral and anticancer agents. Its ability to interact with nucleic acids positions it as a candidate for drug development targeting viral replication or cancer cell proliferation.
  • Cell Signaling : Similar to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), this compound may play a role in cellular signaling pathways. It could act as an allosteric effector, modulating the activity of key enzymes involved in energy metabolism.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
Adenosine Triphosphate (ATP)NucleotideEnergy carrier; involved in cellular metabolism
Adenosine Diphosphate (ADP)NucleotideAllosteric effector; regulates phosphorylase
DecylthioadenosineSimilar structurePotentially similar biological effects

Case Studies and Research Findings

  • Enzyme Studies : A study demonstrated that analogs of adenosine derivatives can significantly affect enzyme activities related to platelet aggregation and cyclic AMP levels in human platelets. The structural modifications at the phosphate groups influenced their binding affinities and functional outcomes .
  • Therapeutic Applications : Research focusing on nucleotide analogs has shown promise in treating various diseases by inhibiting specific enzymes or pathways critical for disease progression .
  • Mechanistic Insights : Investigations into the binding affinities of nucleotide derivatives have revealed crucial insights into their mechanisms of action, including conformational changes in target proteins upon binding .

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